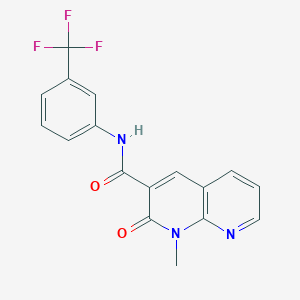

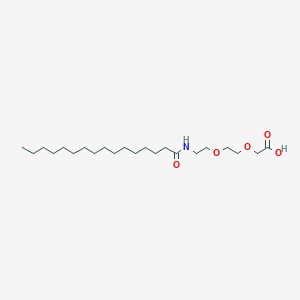

![molecular formula C6H7N3O B2671941 6-Methyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one CAS No. 2241130-10-7](/img/structure/B2671941.png)

6-Methyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Methyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one” is a chemical compound that belongs to the class of imidazo[1,2-b]pyrazoles . Imidazo[1,2-b]pyrazoles are nitrogen-containing fused bicyclic hetero-aromatic compounds . These molecules have shown a broad range of biological activities such as CDK inhibition, anticancer, antifungal, antitubercular, antiviral, antimicrobial, anti-inflammatory, antiulcer, and prevention of cardiac arrests .

Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . A novel series of amide functionalized imidazo[1,2-a]pyridine derivatives were synthesized and screened for their anticancer activities . The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles has been reported .Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported . This includes a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases, followed by trapping reactions with various electrophiles .Applications De Recherche Scientifique

Synthesis and Structural Studies

Synthesis Techniques : Research by Mohan, Rao, & Adimurthy (2013) explored water-mediated hydroamination and silver-catalyzed aminooxygenation for synthesizing methylimidazo[1,2-a]pyridines. These techniques are significant for the development of new synthetic methods involving imidazo pyrazoles.

Crystal Structure Analysis : Li et al. (2009) conducted a study on the crystal structure of a related compound, providing insights into the molecular arrangement and properties of imidazo[1,2-b]pyrazoles. This information is crucial for understanding the chemical behavior of these compounds (Li et al., 2009).

Spectroscopic Properties and Physical Characteristics

- Physical Properties Analysis : Nakai et al. (2003) investigated the fundamental physical properties of imidazo[1,2-a]pyrazin-3(7H)-one derivatives, including structural and spectroscopic studies. This research is essential for understanding the chemical and physical nature of these compounds (Nakai et al., 2003).

Chemical Reactions and Functionalization

Functionalization Reactions : The study by Yıldırım et al. (2005) focused on the functionalization reactions of related compounds, providing a basis for chemical modifications and applications in various fields (Yıldırım, Kandemirli, & Demir, 2005).

One-Pot Synthesis Approaches : Research by Gembus et al. (2012) developed a one-pot synthesis method for selective functionalization of imidazo[1,2-a]pyrazines, important for creating biologically relevant compounds (Gembus et al., 2012).

Biological Activities and Applications

Antimicrobial and Antioxidant Activities : A study by Bassyouni et al. (2012) synthesized and evaluated a series of derivatives for their antioxidant and antimicrobial activities. This research contributes to the potential therapeutic applications of imidazo[1,2-b]pyrazoles (Bassyouni et al., 2012).

Anticancer Agents : Temple et al. (1987) synthesized imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines as potential anticancer agents, demonstrating the importance of these compounds in medicinal chemistry (Temple et al., 1987).

Propriétés

IUPAC Name |

6-methyl-1,3-dihydroimidazo[1,2-b]pyrazol-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-4-2-5-7-6(10)3-9(5)8-4/h2H,3H2,1H3,(H,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZMIPNZZBOVRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2CC(=O)NC2=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

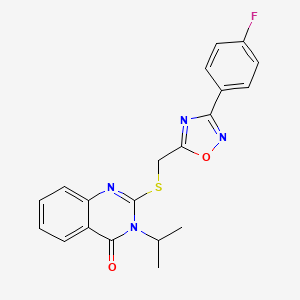

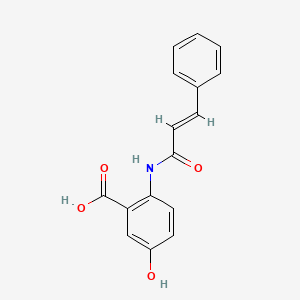

![(E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid](/img/structure/B2671865.png)

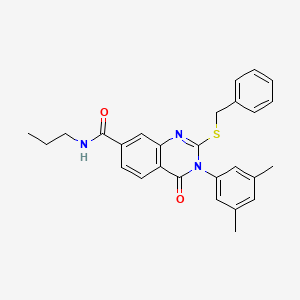

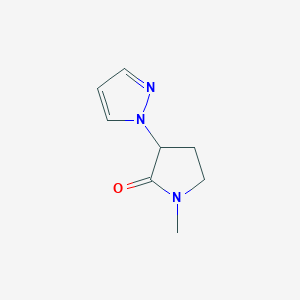

![2-[(3,4-dimethoxyphenyl)methyl]-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B2671867.png)

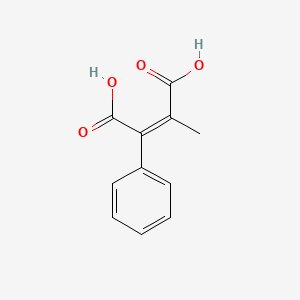

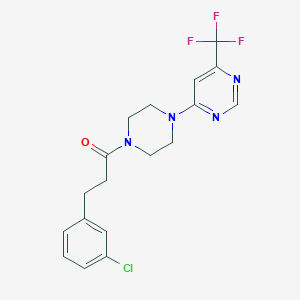

![6-isobutyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2671868.png)

![2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2671873.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2671875.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2671879.png)